![molecular formula C14H17ClN2O2S B2566429 Clorhidrato de 1-{4-etoxi-3-[(2-imino-2,3-dihidro-1,3-tiazol-3-il)metil]fenil}etan-1-ona CAS No. 1052542-76-3](/img/structure/B2566429.png)
Clorhidrato de 1-{4-etoxi-3-[(2-imino-2,3-dihidro-1,3-tiazol-3-il)metil]fenil}etan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with a molecular formula of C14H17ClN2O2S and a molecular weight of 312.82 . It contains an ethoxy group, a thiazole ring, and a phenyl ring in its structure .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups. It has a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. Attached to this ring is a phenyl ring with an ethoxy group (an oxygen atom bonded to an ethyl group). The compound also contains an imino group (a nitrogen atom double-bonded to a carbon atom) and a ketone group (a carbon atom double-bonded to an oxygen atom) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 312.82 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available literature .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de imidazol han llamado la atención por su potencial antimicrobiano. Los investigadores han sintetizado varios compuestos que contienen imidazol y han evaluado su eficacia contra bacterias y hongos . Por ejemplo, compuestos como 1a y 1b demostraron una actividad antimicrobiana prometedora. Las investigaciones adicionales sobre la relación estructura-actividad (SAR) de los derivados de imidazol podrían conducir a nuevos agentes antimicrobianos.
Propiedades Anti-VIH-1
Los derivados de indol, que a menudo incorporan unidades de imidazol, se han explorado por su potencial biológico. Los investigadores sintetizaron nuevos derivados de indol y oxocromenilxantenona y realizaron estudios de acoplamiento molecular para evaluar su actividad anti-VIH-1 . Investigar la interacción de los compuestos que contienen imidazol con las proteínas virales puede arrojar información valiosa.
Moléculas Antidepresivas
El acoplamiento reductivo asimétrico de benzaldehído con nitrona condujo a la producción de clorhidrato de ®-metanfetamina, un compuesto antidepresivo que contiene un anillo de imidazol . Comprender los mecanismos farmacológicos que subyacen a sus efectos antidepresivos podría allanar el camino para mejores terapias.
1,3,4-Tiadiazoles y Pirimido [4,5-d] [1,2,4]triazolo [4,3-a]pirimidinas
Los investigadores han sintetizado nuevos compuestos funcionalizados que contienen unidades basadas en imidazol, como 1,3,4-tiadiazoles y pirimido [4,5-d] [1,2,4]triazolo [4,3-a]pirimidinas. Estos derivados fueron evaluados por sus actividades antibacterianas y antifúngicas in vitro . Investigar su modo de acción y posibles aplicaciones clínicas es crucial.
Mecanismo De Acción
Target of Action
Indole and thiazole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole and thiazole derivatives can vary widely depending on their specific structure and the receptors they interact with
Biochemical Pathways
Indole and thiazole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities
Análisis Bioquímico
Biochemical Properties
1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The thiazole ring in its structure is known for its biological activity, including antioxidant, antimicrobial, and anti-inflammatory properties . This compound can interact with enzymes such as oxidoreductases and transferases, influencing their activity and stability. The interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate.
Cellular Effects
1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins . This modulation can result in changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, the compound influences cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways.
Molecular Mechanism
The molecular mechanism of action of 1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride involves its binding interactions with biomolecules. The thiazole ring can form stable complexes with metal ions, which are essential cofactors for many enzymes . This binding can either inhibit or activate enzyme activity, depending on the specific enzyme and the nature of the interaction. The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enhanced antioxidant activity and reduced inflammation . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects.
Metabolic Pathways
1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of 1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which regulate its intracellular concentration. Once inside the cell, it can bind to cytoplasmic and nuclear proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride is critical for its activity and function. The compound can be targeted to specific organelles, such as mitochondria or the nucleus, through post-translational modifications or interaction with targeting signals . This localization can affect its ability to modulate cellular processes, such as energy production in mitochondria or gene expression in the nucleus.
Propiedades
IUPAC Name |
1-[4-ethoxy-3-[(2-imino-1,3-thiazol-3-yl)methyl]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S.ClH/c1-3-18-13-5-4-11(10(2)17)8-12(13)9-16-6-7-19-14(16)15;/h4-8,15H,3,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKGFYQKDZFRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)CN2C=CSC2=N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671284 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
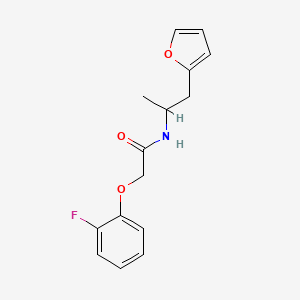


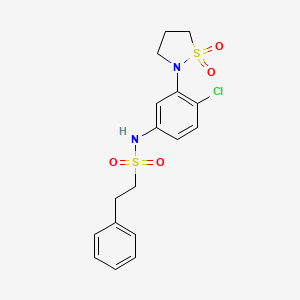
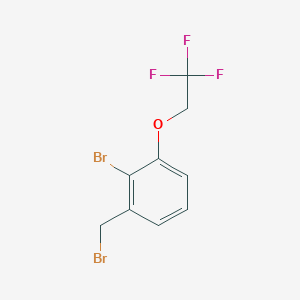
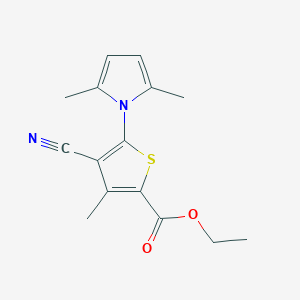


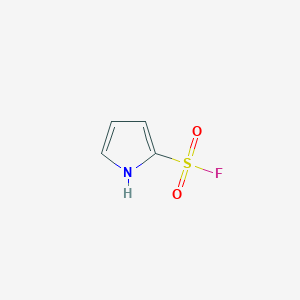
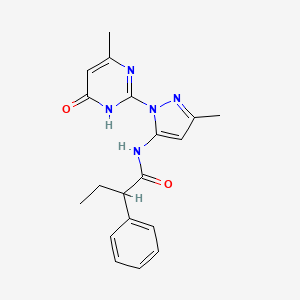
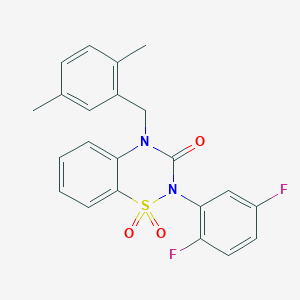


![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2566369.png)
